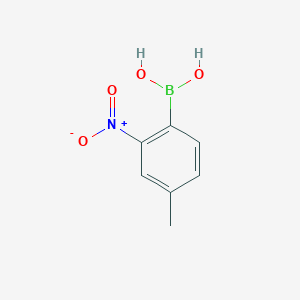
(4-Methyl-2-nitrophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-nitrophenyl)boronic acid is a useful synthetic intermediate. It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .
Synthesis Analysis
The synthesis of (4-Methyl-2-nitrophenyl)boronic acid involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of (4-Methyl-2-nitrophenyl)boronic acid is C7H8BNO4. It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .Chemical Reactions Analysis
(4-Methyl-2-nitrophenyl)boronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis
(4-Methyl-2-nitrophenyl)boronic acid is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 382.8±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and a molar volume of 135.2±5.0 cm3 .科学研究应用
1. Synthetic Intermediates and Building Blocks
(Zhang et al., 2017) explored the structure of multifunctional compounds containing boronic acids, highlighting their role as synthetic intermediates and building blocks in fields like medicine and agriculture. They synthesized derivatives with aminophosphonic acid groups, showing potential for new applications.
2. Chiral Cavity Formation for Racemate Resolution
(Wulff et al., 1977) discussed the synthesis of polymers containing chiral cavities using boronic acids. These cavities demonstrated the ability to resolve racemates, which could be significant in stereochemistry.
3. Macrocyclic Chemistry
(Fárfan et al., 1999) described the synthesis of macrocyclic compounds and dimeric boronates using aryl boronic acids. This research contributes to the field of macrocyclic chemistry, with potential implications in molecular recognition and catalysis.
4. Kinetic Studies in Chemical Reactions
(Takao et al., 1999) studied the kinetics of reactions involving boronic acids, contributing to our understanding of reaction mechanisms and rates in organic chemistry.
5. Stereoselectivity in Organic Reactions
(Yamashita et al., 1996) synthesized terphenylboronic acid derivatives, demonstrating their ability to recognize and differentiate between anomers in organic reactions, highlighting the stereoselective potential of boronic acids.
6. Diol and Carbohydrate Recognition
(Mulla et al., 2004) screened boronic acids for their ability to bind to diols, showing the significance of boronic acids in diol and carbohydrate recognition.
安全和危害
未来方向
Boronic acids, including (4-Methyl-2-nitrophenyl)boronic acid, have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry.
属性
IUPAC Name |
(4-methyl-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIVXNOPOXRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326214 |
Source


|
| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-nitrophenyl)boronic acid | |
CAS RN |
143697-03-4 |
Source


|
| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
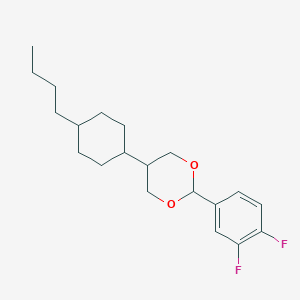
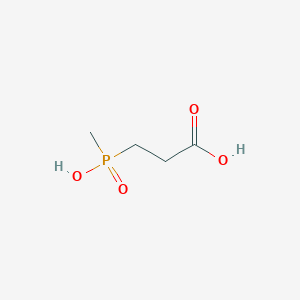
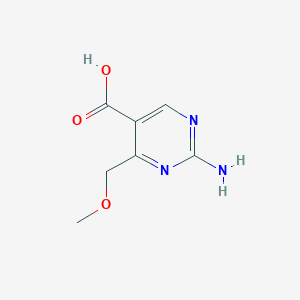
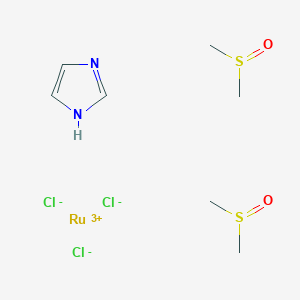
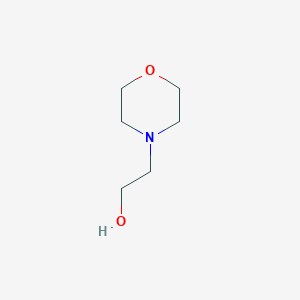
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
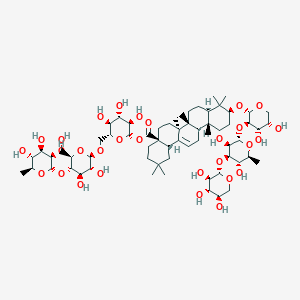
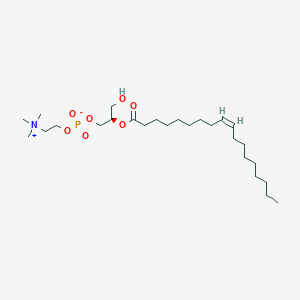
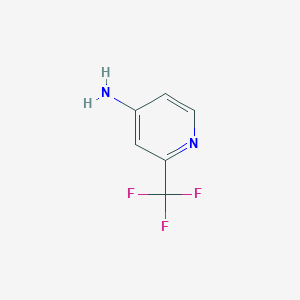
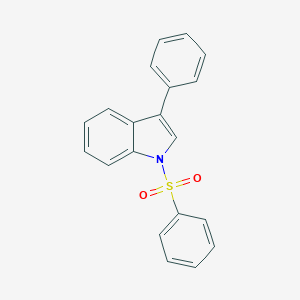
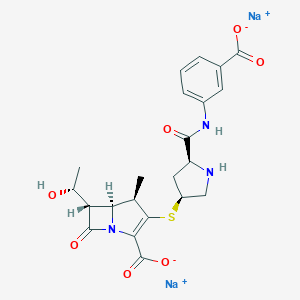
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)